1,2-Octanediol

Catalog No.
S567488
CAS No.
1117-86-8
M.F
C8H18O2
M. Wt
146.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Octanediol

CAS Number

1117-86-8

Product Name

1,2-Octanediol

IUPAC Name

octane-1,2-diol

Molecular Formula

C8H18O2

Molecular Weight

146.23 g/mol

InChI

InChI=1S/C8H18O2/c1-2-3-4-5-6-8(10)7-9/h8-10H,2-7H2,1H3

InChI Key

AEIJTFQOBWATKX-UHFFFAOYSA-N

SMILES

CCCCCCC(CO)O

Synonyms

(±)-Octane-1,2-diol; 1,2-Dihydroxyoctane; 1,2-Octylene Glycol; 7,8-Dihydroxyoctane; Caprylyl Glycol; Dermosoft Octiol; LexGard O; NSC 71546; Sodiol ON; n-Octane-1,2-Diol

Canonical SMILES

CCCCCCC(CO)O

A. Organic Modifier in High-Performance Liquid Chromatography (HPLC):

1,2-Octanediol can be used as a mobile phase modifier in HPLC, a technique for separating and analyzing mixtures of compounds. Its unique properties, such as its polarity and solvating abilities, allow it to improve the separation of various organic acids and bases in complex mixtures. [Source: Sigma-Aldrich product page for 1,2-Octanediol: ]

1,2-Octanediol is a linear aliphatic diol with the molecular formula C8H18O2C_8H_{18}O_2 and a molecular weight of approximately 146.23 g/mol. It is also known by various synonyms including caprylyl glycol and octane-1,2-diol. This compound appears as a colorless to white low melting solid and is characterized by two hydroxyl groups located at the first and second carbon atoms of the octane chain .

  • Cosmetics: Due to its amphiphilic nature, 1,2-octanediol can act as an emollient, helping to soften and smooth the skin. It may also function as a penetration enhancer, facilitating the absorption of other cosmetic ingredients [].
  • Pharmaceuticals: Some studies suggest that 1,2-octanediol might have antimicrobial properties, but more research is needed to understand the exact mechanism [].
Typical of alcohols:

  • Dehydration: Under acidic conditions, it can lose water to form alkenes.
  • Oxidation: The primary hydroxyl groups can be oxidized to aldehydes or carboxylic acids, depending on the reaction conditions.
  • Esterification: It can react with carboxylic acids to form esters, particularly in the presence of acid catalysts.

These reactions are significant in both synthetic organic chemistry and industrial applications .

1,2-Octanediol exhibits notable biological properties:

  • Antimicrobial Activity: It has bacteriostatic and bactericidal properties, making it useful as a preservative in cosmetics and personal care products.
  • Pediculicide Potential: Research indicates its effectiveness against louse infestations, suggesting potential applications in treatments for head lice .
  • Skin Irritation: While it has beneficial uses, it may also cause skin irritation or allergic reactions in some individuals, necessitating caution during handling .

The synthesis of 1,2-octanediol can be achieved through several methods:

  • Epoxidation: 1-Octene can be reacted with performic acid (derived from hydrogen peroxide and formic acid) to yield 1,2-octanediol.
  • Hydroxylation: Following epoxidation, hydroxylation with water can further refine the product.
  • Transesterification: This method involves reacting esters formed during side reactions with methanol to produce 1,2-octanediol .

Recent patents highlight processes that enhance purity and yield by incorporating oxalic acid as a catalyst to minimize side reactions during synthesis .

1,2-Octanediol finds diverse applications across various industries:

  • Cosmetics: Used as an emollient and humectant in skin care products due to its moisturizing properties.
  • Pharmaceuticals: Its antimicrobial properties make it suitable for use in formulations aimed at preventing bacterial growth.
  • Industrial Uses: Employed in coatings, slurries, and water circulation systems for its preservative qualities against bacteria and fungi .

Studies on the interactions of 1,2-octanediol with other substances reveal its compatibility with various cosmetic ingredients. When combined with phenoxyethanol, it enhances antimicrobial efficacy, making this combination popular in cosmetic formulations . Additionally, its role as a surfactant has been explored in treatments for head lice infestations.

Several compounds share structural similarities with 1,2-octanediol. Here are a few notable examples:

Compound NameMolecular FormulaUnique Properties
1,2-PentanediolC5H12O2Shorter carbon chain; used primarily as a solvent.
1,2-HexanediolC6H14O2Similar applications but slightly different reactivity.
1,2-DecanediolC10H22O2Longer carbon chain; used in lubricants and surfactants.
1,2-DodecanediolC12H26O2Higher viscosity; used in specialty chemical applications.

Uniqueness of 1,2-Octanediol

What sets 1,2-octanediol apart is its balance between hydrophobicity and hydrophilicity due to its moderate carbon chain length combined with two hydroxyl groups. This makes it particularly effective as both a moisturizer in cosmetics and an antimicrobial agent without being overly greasy or viscous like longer-chain diols .

Physical Description

Liquid, Other Solid; Other Solid; Liquid
White solid; mp = 30-35 deg C; [CBW MSDS]

XLogP3

1.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

146.130679813 g/mol

Monoisotopic Mass

146.130679813 g/mol

Heavy Atom Count

10

UNII

00YIU5438U

GHS Hazard Statements

Aggregated GHS information provided by 452 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 65 of 452 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 387 of 452 companies with hazard statement code(s):;
H302 (21.45%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (15.76%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (84.24%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

1117-86-8

Wikipedia

1,2-Octanediol

Use Classification

EPA Safer Chemical Functional Use Classes -> Emollients;Preservatives and Antioxidants;Solvents
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Fragrance Ingredients
Cosmetics -> Humectant; Hair conditioning; Emollient

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
All Other Chemical Product and Preparation Manufacturing
Miscellaneous Manufacturing
1,2-Octanediol: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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